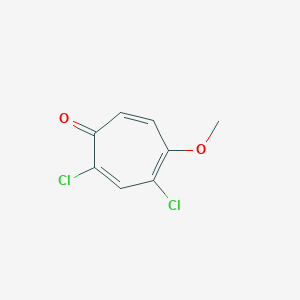
N-Ethyl-N-(2-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-(2-methoxyphenyl)thiourea is an organosulfur compound with the molecular formula C10H14N2OS It is a derivative of thiourea, characterized by the presence of an ethyl group and a methoxyphenyl group attached to the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-methoxyphenyl)thiourea typically involves the reaction of ethylamine with 2-methoxyphenyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the reaction of ethylamine with 2-methoxyphenyl isothiocyanate in a flow reactor, followed by purification using techniques such as distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-(2-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere at low temperatures.
Substitution: Various nucleophiles such as amines or alcohols; reactions are usually conducted in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
N-Ethyl-N-(2-methoxyphenyl)thiourea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organosulfur compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, rubber accelerators, and as a stabilizer in the formulation of certain chemicals
Mécanisme D'action
The mechanism of action of N-Ethyl-N-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to the active site and blocking substrate access. The compound’s thiourea group is crucial for its binding affinity and specificity. Additionally, it can interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-(2-methoxyphenyl)thiourea
- N-Ethyl-N-(4-methoxyphenyl)thiourea
- N-Phenyl-N’-(2-methoxyphenyl)thiourea
Uniqueness
N-Ethyl-N-(2-methoxyphenyl)thiourea is unique due to the presence of both an ethyl group and a methoxyphenyl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
73901-54-9 |
|---|---|
Formule moléculaire |
C10H14N2OS |
Poids moléculaire |
210.30 g/mol |
Nom IUPAC |
1-ethyl-1-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C10H14N2OS/c1-3-12(10(11)14)8-6-4-5-7-9(8)13-2/h4-7H,3H2,1-2H3,(H2,11,14) |
Clé InChI |
DKWUZAJIXNKTDI-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC=C1OC)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


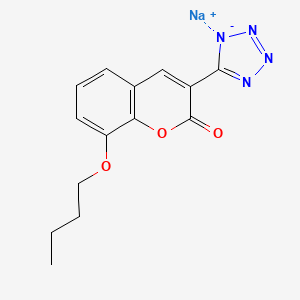
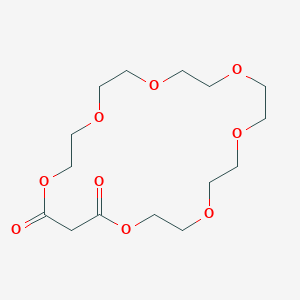
![4,4'-Dihexyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14436639.png)
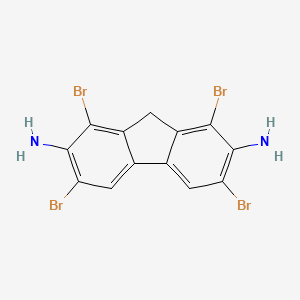
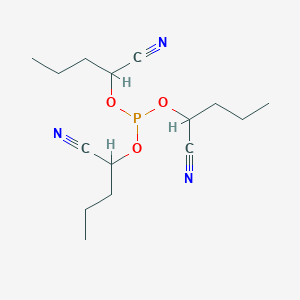


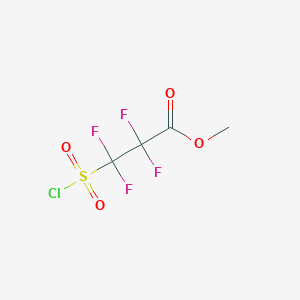


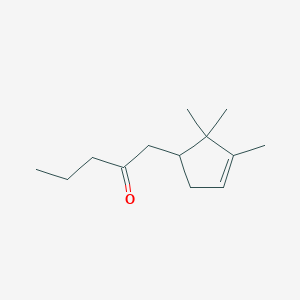

![Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate](/img/structure/B14436700.png)
